molecular formula C12H12N2O B116751 5-(4-Methoxyphenyl)pyridin-2-amine CAS No. 503536-75-2

5-(4-Methoxyphenyl)pyridin-2-amine

Cat. No.: B116751
CAS No.: 503536-75-2
M. Wt: 200.24 g/mol
InChI Key: CSWWIPYFIQSGFG-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)pyridin-2-amine (CAS 1020986-75-7) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C13H14N2O2 and a molecular weight of 230.26, it is characterized by a predicted boiling point of 412.5±35.0 °C and is supplied with a typical assay of 98% . This compound serves as a versatile building block for the synthesis of more complex nitrogen-bridged heterocycles. Its structure, featuring both pyridin-2-amine and 4-methoxyphenyl motifs, is commonly found in scaffolds investigated for their interaction with diverse biological targets. Research on analogous structures shows promise in the development of tubulin polymerization inhibitors that target the colchicine binding site, a mechanism of interest in anticancer research . Furthermore, similar pharmacophores are explored as potential allosteric inhibitors of enzymes such as 15-lipoxygenase (ALOX15) and are integral components of various fused heterocyclic systems like imidazo[1,2-a]pyridines . These related compounds have demonstrated a range of bioactivities, including anti-inflammatory, antibacterial, and antiviral properties, highlighting the research value of this chemical class . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(4-methoxyphenyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-5-2-9(3-6-11)10-4-7-12(13)14-8-10/h2-8H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSWWIPYFIQSGFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10602413
Record name 5-(4-Methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503536-75-2
Record name 5-(4-Methoxyphenyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10602413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 4 Methoxyphenyl Pyridin 2 Amine and Its Analogs

Strategic Retrosynthetic Analysis for the 5-(4-Methoxyphenyl)pyridin-2-amine Framework

A retrosynthetic analysis of this compound reveals several key bond disconnections that form the basis for synthetic strategies. The most logical disconnections are the C-C bond between the pyridine (B92270) and the methoxyphenyl rings, and the bonds forming the pyridine ring itself.

C-C Bond Disconnection: This approach simplifies the molecule into a substituted pyridine and a methoxyphenyl component. This is a common strategy in the synthesis of biaryl compounds and can be achieved through various cross-coupling reactions. The primary synthons for this disconnection are a 5-halopyridin-2-amine and a 4-methoxyphenyl (B3050149) organometallic reagent (e.g., boronic acid) or vice versa.

Pyridine Ring Disconnection: This strategy involves constructing the pyridine ring from acyclic precursors. This can be achieved through condensation reactions of dicarbonyl compounds with ammonia (B1221849) or its equivalents, followed by aromatization. For instance, a 1,5-dicarbonyl compound bearing the 4-methoxyphenyl group could be a key intermediate. youtube.comamazonaws.comyoutube.com

A more complex, yet illustrative, retrosynthetic analysis can be seen in the synthesis of related polysubstituted pyrimidines, where a 1,3-diketone intermediate is identified as a crucial building block, highlighting the importance of strategically chosen synthons for efficient synthesis. researchgate.net

Established Synthetic Routes to this compound

Several well-established methods are employed for the synthesis of this compound, with cross-coupling reactions being the most prominent.

Cross-Coupling Strategies for C-C Bond Formation (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction is a powerful tool for forming the C-C bond between the pyridine and phenyl rings. libretexts.org The reaction typically involves the coupling of a 5-halopyridin-2-amine (e.g., 5-bromo-2-aminopyridine) with 4-methoxyphenylboronic acid in the presence of a palladium catalyst and a base. nih.govsnnu.edu.cnbeilstein-journals.org

A study on the synthesis of related 3,4,5-triarylated pyridines demonstrated the feasibility of multiple Suzuki-Miyaura couplings on a polyhalogenated pyridine core, showcasing the robustness of this methodology. beilstein-journals.org The choice of catalyst, ligand, and base can be crucial for achieving high yields and minimizing side reactions. nih.gov

Reactant 1Reactant 2CatalystBaseSolventYield (%)Reference
5-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂OModerate to Good
2-PyridylboronateAryl BromidePd₂(dba)₃KFDioxaneGood to Excellent nih.gov

Heck Reaction: While less commonly reported for this specific compound, the Heck reaction offers an alternative C-C bond formation strategy. This reaction would involve the coupling of a 5-halopyridin-2-amine with 4-methoxystyrene. The success of the Heck reaction is often dependent on the choice of catalyst, base, and solvent. researchgate.net

Pyridine Ring Annulation Approaches

The construction of the this compound framework can also be achieved by building the pyridine ring itself. nih.govorganic-chemistry.org This often involves the condensation of α,β-unsaturated ketones with enamines or other nitrogen-containing precursors. nih.gov For example, a chalcone (B49325) derivative bearing a 4-methoxyphenyl group could react with an appropriate nitrogen source to form the dihydropyridine (B1217469) intermediate, which is then oxidized to the final pyridine product.

Multicomponent reactions offer an efficient route to highly substituted pyridines, where several starting materials are combined in a single step to construct the heterocyclic core. nih.gov

Direct Arylation Methods

Direct C-H arylation has emerged as a powerful and atom-economical method for the synthesis of biaryl compounds, avoiding the need for pre-functionalized starting materials. In the context of this compound, this would involve the direct coupling of 2-aminopyridine (B139424) with a suitable 4-methoxyphenyl source, such as 4-iodoanisole (B42571) or even anisole (B1667542) itself. nih.gov

Research on the direct C4-selective arylation of pyridinium (B92312) salts has shown the potential for regioselective functionalization of the pyridine ring. thieme.de While direct C5 arylation of 2-aminopyridine is challenging, related transformations on other pyridine derivatives suggest its feasibility with appropriate catalyst and directing group strategies.

Novel and Emerging Synthetic Approaches to this compound

Recent advancements in synthetic methodology offer new avenues for the efficient and sustainable production of this compound.

Flow Chemistry and Continuous Synthesis of this compound

Flow chemistry has garnered significant attention for its potential to improve reaction efficiency, safety, and scalability. mdpi.comnih.gov The synthesis of aminopyridines and other heterocyclic compounds has been successfully demonstrated in continuous flow reactors. researchgate.netorganic-chemistry.orgmpg.de These systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, often leading to higher yields and purities compared to traditional batch processes. mdpi.comresearchgate.net

For the synthesis of this compound, a continuous flow process could involve the in-situ generation of reactive intermediates, such as organometallic reagents for cross-coupling reactions, or the use of packed-bed reactors containing immobilized catalysts. organic-chemistry.orgnih.gov This approach not only enhances safety by minimizing the handling of hazardous reagents but also facilitates the rapid optimization of reaction conditions and straightforward scaling up of production. nih.gov

Reaction TypeKey Features of Flow SynthesisPotential AdvantagesReference
Amination of ChloropyridinesHigh temperature and pressure, short reaction timesOvercomes activation barriers, reduces side products researchgate.net
Catalytic N-OxidationPacked-bed microreactor with TS-1 catalystHigh efficiency, catalyst stability, safer process organic-chemistry.org
Multistep SynthesisTelescoped reactions without intermediate isolationIncreased efficiency, reduced waste nih.gov

Photoredox Catalysis in this compound Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of traditionally challenging chemical bonds under remarkably mild conditions. This approach utilizes a photocatalyst that, upon absorption of light, can initiate single-electron transfer (SET) processes, generating highly reactive radical intermediates. These intermediates can then engage in a variety of bond-forming reactions. The application of photoredox catalysis to the synthesis of this compound offers a promising alternative to classical cross-coupling methods, which often require harsh reaction conditions and pre-functionalized starting materials.

One conceptual photoredox approach to this compound could involve the direct C-H arylation of a 2-aminopyridine substrate. In such a scenario, a suitable photocatalyst, upon irradiation with visible light, would facilitate the generation of a 4-methoxyphenyl radical from a readily available precursor, such as 4-methoxyphenylboronic acid or a diazonium salt. This highly reactive aryl radical could then add to the electron-deficient pyridine ring of 2-aminopyridine, preferentially at the C5 position, to ultimately afford the desired product. The reaction conditions for such a transformation would typically be mild, often proceeding at room temperature and utilizing low catalyst loadings.

The versatility of photoredox catalysis also extends to the synthesis of a diverse array of analogs. charnwooddiscovery.com By varying the arylating agent, a wide range of substituted phenyl groups or other heterocyclic moieties could be introduced at the 5-position of the 2-aminopyridine core. Furthermore, the functional group tolerance of many photoredox systems allows for the late-stage functionalization of more complex molecules, a highly desirable feature in drug discovery and development. charnwooddiscovery.com

Table 1: Potential Components in a Photoredox Synthesis of this compound

ComponentFunctionExample(s)
Pyridine SubstrateThe core heterocyclic scaffold2-Aminopyridine
Arylating AgentSource of the 4-methoxyphenyl group4-Methoxyphenylboronic acid, 4-Methoxydiazonium tetrafluoroborate
PhotocatalystAbsorbs light and initiates SETIridium or Ruthenium complexes, Organic dyes (e.g., Eosin Y)
Reductant/OxidantParticipates in the catalytic cycleAmines, Ascorbic acid, Persulfates
SolventProvides the reaction mediumAcetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)

Biocatalytic Transformations Towards this compound

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under environmentally benign aqueous conditions at mild temperatures. For the synthesis of amines, enzymes such as transaminases and reductive aminases have become increasingly valuable tools. researchgate.netcapes.gov.br These enzymatic methods provide a green and efficient route to chiral and achiral amines, often with exceptional stereo- and regioselectivity. researchgate.netacs.org

A potential biocatalytic route to this compound could involve the use of a transaminase. This would conceptually start with a ketone precursor, 5-(4-methoxyphenyl)pyridin-2-one. A transaminase enzyme, along with an amine donor such as isopropylamine (B41738) or alanine, could then be employed to convert the ketone to the desired 2-amino group. The inherent selectivity of the enzyme could potentially avoid side reactions often encountered in traditional chemical amination methods.

The power of biocatalysis lies in the ability to evolve enzymes through directed evolution to optimize their activity and selectivity for a specific substrate. acs.org This means that even if a naturally occurring transaminase does not efficiently catalyze the desired transformation, it is often possible to engineer a bespoke enzyme that meets the specific requirements of the synthesis. This approach has been successfully applied in the industrial-scale production of various pharmaceutical intermediates. acs.org

Table 2: Key Enzymes and Components in a Potential Biocatalytic Synthesis

ComponentRoleSpecific Example
SubstrateThe molecule to be transformed5-(4-methoxyphenyl)pyridin-2-one
Enzyme ClassThe biocatalystTransaminase (ω-TA)
Amine DonorProvides the amino groupIsopropylamine, L-Alanine
CofactorOften required for enzyme activityPyridoxal 5'-phosphate (PLP)
Reaction MediumTypically aqueous bufferPhosphate buffer

The exploration of both photoredox catalysis and biocatalysis for the synthesis of this compound and its analogs represents the forefront of modern synthetic chemistry. These methodologies not only promise to enhance the efficiency and selectivity of the synthetic process but also align with the growing demand for more sustainable and environmentally friendly chemical manufacturing.

Elucidation of Chemical Reactivity and Transformation Pathways of 5 4 Methoxyphenyl Pyridin 2 Amine

Reactions Involving the Pyridin-2-amine Moiety

The reactivity of 5-(4-Methoxyphenyl)pyridin-2-amine is largely centered around the pyridin-2-amine core. The exocyclic amine and the pyridine (B92270) ring nitrogen possess lone pairs of electrons, making them susceptible to attack by electrophiles, while the amino group activates the pyridine ring for substitution reactions at specific positions.

While the pyridine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution compared to benzene, the presence of the strongly activating amino group at the C2 position significantly facilitates this type of reaction. The -NH₂ group is a powerful ortho-, para-director, activating the C3 and C5 positions of the pyridine ring. In this specific molecule, the C5 position is already substituted, directing electrophilic attack preferentially to the C3 position.

Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration can be achieved using standard nitrating agents. In a related compound, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine was successfully synthesized, demonstrating that a nitro group can be introduced onto the pyridine ring. nih.gov This suggests that this compound could undergo nitration at the C3 position. Similarly, direct C-H sulfonylation of pyridines can be achieved via activation with triflic anhydride (B1165640) followed by the addition of a sulfinate salt, a method that offers a pathway to C4-sulfonylated pyridines. chemrxiv.org Halogenation, such as bromination, is also a feasible transformation on activated pyridine rings. google.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions

Reaction TypeReagent ExampleExpected Position of SubstitutionProduct Type
NitrationHNO₃/H₂SO₄C35-(4-Methoxyphenyl)-3-nitropyridin-2-amine
SulfonylationSO₃/H₂SO₄C32-Amino-5-(4-methoxyphenyl)pyridine-3-sulfonic acid
BrominationBr₂/FeBr₃C33-Bromo-5-(4-methoxyphenyl)pyridin-2-amine

The nitrogen atom within the pyridine ring possesses a lone pair of electrons and is the most basic site in the molecule. It readily reacts with electrophiles, most notably protons from acids, to form pyridinium (B92312) salts. This protonation is a fundamental characteristic of pyridines. The resulting positive charge on the pyridinium ion deactivates the ring system towards further electrophilic attack. In crystallographic studies of related compounds, it has been observed that two molecules can be linked through their pyridine nitrogen atoms via a proton, forming a strong, symmetrical N-H⁺-N hydrogen bond. nih.gov This observation underscores the availability of the nitrogen's lone pair for nucleophilic attack on electrophiles like protons. Besides protonation, the pyridine nitrogen can also be targeted by alkylating agents to form quaternary pyridinium salts, although this can be competitive with the alkylation of the more nucleophilic exocyclic amine.

The exocyclic primary amine (-NH₂) at the C2 position is a potent nucleophile and the most reactive site for a variety of chemical transformations. Its reactions are central to the synthetic utility of this compound.

Primary aromatic amines can, in principle, be oxidized to form nitroso and subsequently nitro compounds. However, these reactions often require specific oxidizing agents and can be difficult to control, sometimes leading to polymerization or degradation. For pyridinamines, the introduction of a nitro group is more commonly and efficiently achieved through electrophilic aromatic substitution on the activated pyridine ring rather than by direct oxidation of the amino group. nih.gov

The high nucleophilicity of the exocyclic amine makes it highly susceptible to reaction with various electrophilic reagents.

Acylation: The amine reacts readily with acylating agents such as acid chlorides and anhydrides to form the corresponding N-pyridinyl amides. For example, acetylation with acetic anhydride can furnish N-(5-(4-methoxyphenyl)pyridin-2-yl)acetamide. nih.gov This reaction is often used as a method to protect the amino group during other synthetic steps. wikipedia.org

Sulfonylation: In a similar fashion, reaction with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride) in the presence of a base yields stable sulfonamides. rsc.org This reaction is a common method for synthesizing compounds with potential biological activities. The synthesis of related sulfonamides has been documented where the sulfonamide moiety is appended to a phenyl group attached to the pyridine core. mdpi.com

Alkylation: The primary amine can be alkylated to form secondary and tertiary amines. For instance, N-methylation of a similar diarylamine structure has been achieved using reagents like iodomethane. nih.gov Direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, and thus reductive amination is often a preferred method for controlled mono-alkylation.

Table 2: Representative Reactions of the Exocyclic Amine Group

Reaction TypeReagent ExampleProduct Functional Group
AcylationAcetyl ChlorideAmide
Acylation(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexane-1-carbonyl chlorideAmide
Sulfonylationp-Toluenesulfonyl ChlorideSulfonamide
AlkylationIodomethaneSecondary/Tertiary Amine

The primary amine group serves as a key building block for the construction of larger molecules through condensation reactions.

Imine Formation: The amine undergoes condensation with aldehydes and ketones to form imines, also known as Schiff bases. rsc.org For example, reacting this compound with 3,4-dimethoxybenzaldehyde (B141060) would yield the corresponding N-(3,4-dimethoxybenzylidene)-5-(4-methoxyphenyl)pyridin-2-amine. nih.gov These imine intermediates are pivotal in reductive amination reactions, where they are subsequently reduced in situ (e.g., with sodium cyanoborohydride or sodium triacetoxyborohydride) to furnish stable secondary amines. nih.govresearchgate.net

Heterocycle Formation: The 2-aminopyridine (B139424) scaffold is a classic precursor for the synthesis of fused heterocyclic systems. The exocyclic amine and the adjacent ring nitrogen can act as a binucleophile. Reaction with 1,3-dicarbonyl compounds, α,β-unsaturated carbonyls, or other bifunctional electrophiles can lead to the formation of fused rings like pyrimido[1,2-a]pyridines. Unexpected cyclizations catalyzed by metal salts have also been reported, leading to the formation of different heterocyclic systems like oxadiazoles, highlighting the versatile reactivity of this moiety. nih.gov

Reactivity of the Exocyclic Amine Group

Transformations of the 4-Methoxyphenyl (B3050149) Substituent

The 4-methoxyphenyl group is a versatile handle for molecular modification, offering two primary sites for chemical transformation: the aromatic ring itself and the methoxy (B1213986) group.

The phenyl ring of this compound is rendered electron-rich by the powerful electron-donating, mesomeric effect of the methoxy substituent. In principle, this makes the ring susceptible to electrophilic aromatic substitution (SEAr) reactions such as halogenation, nitration, and Friedel-Crafts reactions.

While specific literature examples for the electrophilic substitution on this compound are not prevalent, the expected outcomes are based on established principles of physical organic chemistry. The general mechanism involves the attack of the electron-rich phenyl ring on a potent electrophile (E+) to form a resonance-stabilized cationic intermediate, known as an arenium ion or sigma complex, followed by the loss of a proton to restore aromaticity. msu.edu

Table 1: Predicted Electrophilic Aromatic Substitution Reactions

Reaction Type Typical Reagents Expected Major Product(s)
Bromination Br2, FeBr3 or AlCl3 5-(3-Bromo-4-methoxyphenyl)pyridin-2-amine
Nitration HNO3, H2SO4 5-(4-Methoxy-3-nitrophenyl)pyridin-2-amine
Friedel-Crafts Acylation RCOCl, AlCl3 5-(3-Acyl-4-methoxyphenyl)pyridin-2-amine

This table represents predicted reactivity based on fundamental organic chemistry principles. Reaction conditions would require empirical optimization.

The modification of the methoxy group primarily involves its cleavage to unveil the corresponding phenol, a process known as O-demethylation. This transformation is valuable as it provides access to a hydroxyl group that can be used for further functionalization, such as etherification or esterification. A variety of reagents are known to effect the demethylation of aryl methyl ethers, though the choice of reagent is critical to ensure chemoselectivity and avoid unwanted side reactions on the aminopyridine core. chem-station.com

Common demethylating agents include strong Lewis acids like boron tribromide (BBr₃) and aluminum chloride (AlCl₃), which coordinate to the ether oxygen to facilitate nucleophilic attack on the methyl group. chem-station.com Protic acids such as hydrobromic acid (HBr) at high temperatures are also effective. chem-station.com Thiolate-based systems, for instance, using dodecanethiol in a high-boiling solvent like N-methyl-2-pyrrolidone (NMP), offer an alternative under basic or neutral conditions. chem-station.com

Of particular relevance is the development of chemoselective methods. For example, L-selectride has been shown to demethylate methoxypyridines without affecting other sensitive groups, highlighting that the pyridine ring can influence the reactivity of the methoxy group. teikyo.jp This suggests that selective demethylation of this compound to yield 4-(2-aminopyridin-5-yl)phenol is a feasible and synthetically useful transformation.

Table 2: Reagents for O-Demethylation of Aryl Methoxy Ethers

Reagent(s) Typical Conditions Mechanism Category Reference
Boron tribromide (BBr3) CH2Cl2, -78 °C to RT Lewis Acid Assisted chem-station.com
Aluminum chloride (AlCl3) CH2Cl2 or CH3CN, heat Lewis Acid Assisted chem-station.com
Hydrobromic acid (HBr) 47% aqueous solution, heat (~130 °C) Brønsted Acid Assisted chem-station.com
L-Selectride THF, reflux Nucleophilic Demethylation teikyo.jp
Dodecanethiol, K2CO3 NMP or DMSO, heat (~130 °C) Nucleophilic Demethylation chem-station.com
3-Mercaptopropionic acid Heat (150-200 °C) Nucleophilic Demethylation google.com

Cascade and Tandem Reactions Utilizing this compound

Cascade reactions, also known as tandem or domino reactions, are processes involving two or more consecutive transformations where each subsequent step occurs due to the functionality formed in the previous one, all within a single reaction vessel. youtube.com The 2-aminopyridine scaffold is a well-established participant in such sequences, particularly in transition-metal-catalyzed reactions. rsc.orgacs.org

The structure of this compound is well-suited for directed cascade reactions. The pyridine nitrogen and the exocyclic amino group can act as a bidentate directing group in chelation-assisted C-H activation processes. rsc.org This strategy could enable the functionalization of the ortho-position of the phenyl ring (C3'). For instance, a rhodium- or ruthenium-catalyzed reaction with an alkyne could potentially initiate a cascade involving C-H activation, migratory insertion of the alkyne, and subsequent intramolecular cyclization via nucleophilic attack by the amino group to form indole (B1671886) or other fused heterocyclic systems. rsc.org

While specific examples starting with this compound are not documented, numerous precedents with N-aryl-2-aminopyridines demonstrate the feasibility of this approach. These reactions are highly atom-economical and can rapidly build molecular complexity from a relatively simple precursor.

A hypothetical cascade reaction could proceed as follows:

Chelation: A transition metal catalyst (e.g., Rh, Ru, Pd) coordinates to both the pyridine nitrogen and the amino group of this compound.

C-H Activation: The metal center facilitates the cleavage of the C-H bond at the C3' position of the methoxyphenyl ring, forming a metallacyclic intermediate.

Coupling & Cyclization: This intermediate reacts with a coupling partner (e.g., an alkyne or alkene), which inserts into the metal-carbon bond. The resulting intermediate then undergoes reductive elimination or intramolecular nucleophilic attack to form a new polycyclic product.

Such strategies underscore the potential of this compound as a valuable building block in the efficient synthesis of complex nitrogen-containing heterocycles.

Mechanistic Investigations of Chemical Reactions Involving 5 4 Methoxyphenyl Pyridin 2 Amine

Reaction Pathway Determination through Kinetic and Thermodynamic Studies

For a typical cross-coupling reaction, such as a Suzuki-Miyaura or Buchwald-Hartwig reaction that might be used to synthesize or further functionalize 5-(4-Methoxyphenyl)pyridin-2-amine, kinetic studies would be designed to measure the reaction rate's dependence on the concentrations of the reactants, catalyst, and any additives. This is often achieved through techniques like reaction calorimetry or by monitoring the disappearance of reactants and the appearance of products over time using methods such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

A hypothetical kinetic study on the formation of this compound via a palladium-catalyzed cross-coupling reaction would likely show a positive order dependence on the aryl halide and the amine, with a potential zero-order dependence on the base under certain conditions. The presence of an induction period might suggest a slow activation of the palladium precatalyst.

Thermodynamic studies would involve measuring the enthalpy (ΔH) and entropy (ΔS) of the reaction to determine the Gibbs free energy (ΔG), which indicates the spontaneity of the reaction. These parameters can be determined experimentally through calorimetry or computationally. For instance, the thermochemistry of related compounds like 2-aminopyridine (B139424) has been studied to determine its enthalpy of dissolution.

A summary of typical kinetic parameters that would be investigated for a reaction involving this compound is presented in Table 1.

Table 1: Key Kinetic and Thermodynamic Parameters for Mechanistic Investigation

ParameterDescriptionMethod of Determination
Reaction Order The relationship between the rate of a chemical reaction and the concentration of the species that take part in it.Monitoring reaction progress at varying reactant concentrations.
Rate Constant (k) A coefficient of proportionality relating the rate of a chemical reaction at a given temperature to the concentration of reactant or the product of the concentrations of reactants.Derived from the rate law determined by kinetic experiments.
Activation Energy (Ea) The minimum amount of energy that must be provided for compounds to result in a chemical reaction.Arrhenius plot (ln(k) vs. 1/T).
Enthalpy of Reaction (ΔH) The heat change that occurs in a system at constant pressure during a chemical reaction.Calorimetry, computational calculations.
Entropy of Reaction (ΔS) The measure of the change in disorder or randomness in a system during a chemical reaction.Calculated from standard molar entropies or computational methods.
Gibbs Free Energy (ΔG) A thermodynamic potential that can be used to calculate the maximum reversible work that may be performed by a thermodynamic system at a constant temperature and pressure.ΔG = ΔH - TΔS, direct measurement, or computational calculations.

Identification and Characterization of Reaction Intermediates

The direct identification and characterization of reaction intermediates for reactions involving this compound have not been reported in the scientific literature. However, for palladium-catalyzed cross-coupling reactions, which are central to the synthesis of such biaryl compounds, the key intermediates are well-established.

The catalytic cycle for these reactions typically involves:

Oxidative Addition Intermediate: The initial step is the oxidative addition of an aryl halide to a low-valent palladium(0) complex, forming a Pd(II) intermediate.

Transmetalation Intermediate: In a Suzuki coupling, an organoborane compound reacts with the Pd(II) intermediate. In a Buchwald-Hartwig amination, the amine coordinates to the palladium center.

Reductive Elimination Precursor: This is the final intermediate from which the new carbon-carbon or carbon-nitrogen bond is formed, regenerating the Pd(0) catalyst.

Advanced analytical techniques such as nano-electrospray ionization mass spectrometry (nanoESI-MS) are powerful tools for detecting these transient species directly from the reaction mixture. For example, in studies of related Suzuki-Miyaura reactions, nanoESI-MS has been used to monitor the formation and conversion of oxidative addition intermediates, providing insights into the progress of the transmetalation step. google.com

Were such studies to be performed on a reaction forming this compound, one would expect to observe mass spectrometry signals corresponding to the palladium complexes at various stages of the catalytic cycle. A hypothetical summary of expected intermediates is provided in Table 2.

Table 2: Hypothetical Reaction Intermediates in the Synthesis of this compound via Palladium-Catalyzed Cross-Coupling

Intermediate TypeGeneral Structure (L = Ligand)Role in Catalytic Cycle
Pd(0) Catalyst Pd(0)LnActive catalytic species
Oxidative Addition Adduct [Ar-Pd(II)(L)n-X]Formed from aryl halide and Pd(0)
Amine Complex [Ar-Pd(II)(L)n(H2N-R')]+Formed by coordination of the amine
Amido Complex [Ar-Pd(II)(L)n(HN-R')]Formed after deprotonation of the coordinated amine
Reductive Elimination Precursor [Ar-Pd(II)(L)n-N(H)R']Precedes C-N bond formation

Computational Approaches to Mechanistic Understanding (e.g., Transition State Theory, DFT Calculations)

While no specific computational studies on the reaction mechanisms of this compound have been published, Density Functional Theory (DFT) is a powerful tool for elucidating such pathways. DFT calculations can be used to model the geometries of reactants, intermediates, and products, and to calculate the energies of transition states.

For a reaction involving this compound, DFT calculations could provide:

Optimized Geometries: The three-dimensional structures of all species in the reaction pathway.

Reaction Energy Profile: A plot of the energy of the system as the reaction progresses, identifying the activation energies for each step.

Transition State Structures: The high-energy structures that exist at the peak of the energy barriers between intermediates.

For instance, DFT studies on the Buchwald-Hartwig amination of aryl halides have been used to compare different reaction pathways, such as those involving the release of a phosphine (B1218219) ligand versus those where the ligand remains fully coordinated. These calculations help in understanding the role of the ligand and the base in the catalytic cycle. Similar computational analyses could be applied to reactions of this compound to predict the most favorable reaction mechanism.

A summary of the types of information that could be obtained from a DFT study is presented in Table 3.

Table 3: Information Obtainable from DFT Calculations on a Reaction of this compound

Computational OutputSignificance for Mechanistic Understanding
Optimized Molecular Geometries Provides bond lengths and angles of reactants, intermediates, and products.
Transition State Geometries Elucidates the structure at the point of highest energy during a reaction step.
Vibrational Frequencies Confirms that optimized structures are true minima or transition states and provides zero-point vibrational energies.
Reaction and Activation Energies Allows for the construction of a detailed reaction energy profile, identifying the rate-determining step.
Natural Bond Orbital (NBO) Analysis Gives insights into charge distribution and bonding interactions within the molecules.

Isotope Labeling Studies for Mechanistic Probes

Isotope labeling is a powerful experimental technique for probing reaction mechanisms. By replacing an atom in a reactant with one of its heavier isotopes (e.g., replacing ¹H with ²H (deuterium), or ¹²C with ¹³C), one can trace the path of that atom through the reaction. Furthermore, the measurement of kinetic isotope effects (KIEs) can provide information about the rate-determining step of a reaction.

There are no published isotope labeling studies specifically for reactions of this compound. However, the principles of such studies are well-established. For example, a primary ¹³C kinetic isotope effect observed in a palladium-catalyzed carbonylation reaction suggested that the cleavage of the carbon-halogen bond was involved in the rate-limiting step.

In a hypothetical study on the formation of this compound, one could use a deuterated version of the amine or a ¹³C-labeled aryl halide. A significant KIE would indicate that the bond to the labeled atom is being broken or formed in the rate-determining step. A patent has mentioned the potential use of isotopically-labeled compounds, including deuterated forms, in reaction kinetic studies in a general context.

Table 4 outlines potential isotope labeling experiments and their mechanistic implications for a reaction involving this compound.

Table 4: Potential Isotope Labeling Studies for Mechanistic Probing

Labeled ReactantIsotopePotential Mechanistic Insight
Aryl Halide ¹³C at the C-X bondA primary KIE would suggest C-X bond cleavage is part of the rate-determining step (e.g., oxidative addition).
Amine ²H on the -NH₂ groupA primary KIE would suggest that N-H bond cleavage is involved in the rate-determining step.
Amine ¹⁵NCould be used to trace the nitrogen atom's path and in combination with NMR to characterize nitrogen-containing intermediates.

Computational Chemistry and Theoretical Modeling of 5 4 Methoxyphenyl Pyridin 2 Amine

Electronic Structure and Molecular Orbital Theory of 5-(4-Methoxyphenyl)pyridin-2-amine

The electronic properties of a molecule are fundamental to understanding its stability, reactivity, and spectroscopic behavior. Molecular Orbital (MO) theory offers a powerful framework for describing the distribution of electrons within this compound. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance, as they are the primary orbitals involved in chemical reactions.

Theoretical studies on analogous compounds, such as 2-aminopyridine (B139424) and substituted bipyridines, provide a basis for predicting the electronic landscape of this compound. ias.ac.intandfonline.com The HOMO is anticipated to be primarily localized on the electron-rich 2-aminopyridine moiety. The amino group (-NH2) acts as a strong electron-donating group, increasing the electron density on this ring system. Conversely, the LUMO is expected to be distributed across the pyridine (B92270) ring system, which is inherently electron-deficient. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule can be more easily excited and is generally more reactive. For substituted bipyridine and aminopyridine derivatives, this gap is typically influenced by the nature and position of the substituents. tandfonline.commdpi.com The presence of both an electron-donating amino group and a methoxy (B1213986) group is expected to reduce the HOMO-LUMO gap compared to unsubstituted parent structures, suggesting a higher propensity for charge transfer interactions. ias.ac.inresearchgate.net

Table 1: Predicted Frontier Molecular Orbital Properties for this compound Based on DFT calculations of analogous structures.

ParameterPredicted Value RangeDescription
HOMO Energy -5.5 to -6.5 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate an electron.
LUMO Energy -1.0 to -2.0 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron.
HOMO-LUMO Gap (ΔE) 3.5 to 4.5 eVThe energy difference between HOMO and LUMO, related to chemical reactivity and stability. researchgate.net

The distribution of these frontier orbitals indicates that the 2-aminopyridine ring is the primary site for electrophilic attack, while the pyridine ring system is more susceptible to nucleophilic attack.

Conformational Landscape and Energetics of this compound

The three-dimensional structure of this compound is not rigid. Rotation around the single bond connecting the pyridin-2-amine and 4-methoxyphenyl (B3050149) rings gives rise to different conformations, each with a distinct energy level. The conformational landscape is primarily defined by the dihedral angle (torsional angle) between the planes of the two aromatic rings.

Computational studies on similar bi-aromatic systems, like biphenyl (B1667301) and 2-phenylpyridine, show that a completely planar conformation is often energetically unfavorable due to steric hindrance between hydrogen atoms on the adjacent rings. capes.gov.brmdpi.com Therefore, the most stable conformation (the global minimum on the potential energy surface) for this compound is expected to be a twisted or non-planar structure. The optimal dihedral angle represents a balance between the stabilizing effects of π-conjugation (which favors planarity) and the destabilizing steric repulsion.

The energy barrier to rotation around this central C-C bond determines the flexibility of the molecule. For biphenyl, this barrier is relatively low, allowing for facile interconversion between twisted conformations at room temperature. capes.gov.br A similar low rotational barrier is expected for this compound. Detailed Density Functional Theory (DFT) calculations on related molecules can precisely map the potential energy surface as a function of the dihedral angle, identifying the energy minima (stable conformers) and transition states (rotational barriers). nih.gov

Table 2: Predicted Conformational Energetics of this compound Based on theoretical studies of similar bi-aromatic systems.

ConformationPredicted Dihedral AngleRelative Energy (kcal/mol)Notes
Twisted (Stable) 20° - 40°0 (Global Minimum)The most stable, non-planar conformation resulting from a balance of steric and electronic effects.
Planar (Transition State) ~2 - 4An energy maximum due to steric clashes between ortho-hydrogens.
Perpendicular (Transition State) 90°~4 - 6An energy maximum due to the loss of π-conjugation between the rings.

Prediction of Reactivity Hotspots and Regioselectivity for this compound

Computational methods are invaluable for predicting which sites on a molecule are most likely to participate in a chemical reaction. Molecular Electrostatic Potential (MEP) maps and Fukui functions are two such powerful tools.

An MEP map provides a visual representation of the charge distribution on the molecule's surface. libretexts.orgdeeporigin.com For this compound, the MEP map is expected to show regions of negative potential (typically colored red) around the lone pair of the pyridine nitrogen and the nitrogen of the amino group. nih.govresearchgate.net These electron-rich areas are the most likely sites for electrophilic attack (e.g., protonation or reaction with other electron-deficient species). Regions of positive potential (typically colored blue) would be located around the hydrogen atoms, particularly those of the amino group.

Fukui functions, derived from conceptual DFT, offer a more quantitative measure of reactivity at specific atomic sites. nih.govresearchgate.net They can distinguish an atom's susceptibility to nucleophilic, electrophilic, or radical attack.

f+(r) : Predicts sites for nucleophilic attack (where an electron is accepted). For this molecule, the carbon atoms of the pyridine ring, especially those adjacent to the ring nitrogen, are likely to have high f+ values.

f-(r) : Predicts sites for electrophilic attack (where an electron is donated). The nitrogen of the amino group and potentially the pyridine nitrogen are expected to have high f- values. nih.gov

f0(r) : Predicts sites for radical attack. nih.gov

These computational indicators help in understanding and predicting the regioselectivity of various chemical transformations, guiding synthetic efforts.

Table 3: Predicted Reactivity Hotspots for this compound

Reactivity TypePredicted Hotspot(s)Computational IndicatorRationale
Electrophilic Attack Pyridine N, Amino NMEP (Negative Potential), High f- valueThese atoms possess lone pairs of electrons and high electron density, making them attractive to electrophiles. nih.gov
Nucleophilic Attack Pyridine C-atoms (C2, C4, C6)MEP (Positive region nearby), High f+ valueThe electron-withdrawing effect of the pyridine nitrogen makes adjacent carbons electron-deficient.
Radical Attack Various C-atoms on both ringsHigh f0 valueReactivity depends on the stability of the resulting radical intermediate. nih.gov

Molecular Dynamics Simulations for Solvent Effects on this compound

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of how this compound behaves in different environments, particularly in solution. youtube.com The choice of solvent can significantly influence the compound's conformation and intermolecular interactions. acs.org

In a polar protic solvent like water , MD simulations would likely show the formation of strong hydrogen bonds between water molecules and the polar sites of the solute. youtube.com The amino group (-NH2) can act as both a hydrogen bond donor and acceptor, the pyridine nitrogen as an acceptor, and the oxygen of the methoxy group as an acceptor. These specific solute-solvent interactions would create a structured solvation shell around the molecule. This strong solvation of polar groups can influence the conformational equilibrium, potentially favoring slightly different dihedral angles compared to the gas phase. rsc.org

In a non-polar solvent like cyclohexane , the interactions would be dominated by weaker van der Waals forces. In this environment, intramolecular hydrogen bonding (if possible) or intermolecular interactions between solute molecules (like π-π stacking of the aromatic rings) might become more prevalent. The solvent would have a less direct influence on the molecule's conformation, which would more closely resemble its gas-phase state. rsc.org MD simulations can quantify these effects by analyzing parameters such as radial distribution functions (to map solvent structure) and conformational dynamics over the simulation time.

5 4 Methoxyphenyl Pyridin 2 Amine As a Versatile Synthetic Building Block and Precursor

Design and Synthesis of Novel Heterocyclic Systems Incorporating the 5-(4-Methoxyphenyl)pyridin-2-amine Scaffold

The 2-aminopyridine (B139424) moiety within this compound is a well-established precursor for the construction of fused heterocyclic systems. The presence of the endocyclic ring nitrogen and the exocyclic amino group allows for a variety of cyclization reactions to form bicyclic and polycyclic structures. These reactions are crucial for developing new chemical entities with potential biological activities.

One common strategy involves the cyclocondensation of 2-aminopyridine derivatives with bifunctional reagents. For instance, reaction with β-dicarbonyl compounds or their equivalents can lead to the formation of fused pyrimidinone systems. researchgate.net Similarly, α-halocarbonyl compounds can be used to construct fused imidazole (B134444) rings, such as imidazo[1,2-a]pyridines. researchgate.net Multicomponent reactions (MCRs) have also emerged as a powerful tool for the efficient synthesis of complex fused pyrimidines from 2-aminopyridine scaffolds in a single step. acs.org

Another approach is the construction of fused triazole rings. For example, a 2-hydrazinylpyrimidine derivative, which can be conceptually derived from a 2-aminopyrimidine (B69317), can be cyclized to form a triazolo[4,3-a]pyrimidine system. nih.gov The amino group of this compound can be converted to a hydrazine (B178648), which can then undergo cyclization with various reagents to yield fused triazoles. Furthermore, the unexpected cyclization of an isonicotinoyl-N-phenyl hydrazine carbothioamide, catalyzed by cobalt(II) acetate, to form a 1,3,4-oxadiazol-2-amine (B1211921) highlights the diverse reactivity of such precursors. mdpi.com

A research study detailed the synthesis of novel amide derivatives of 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine, showcasing a multi-step synthesis that begins with a substituted pyridine (B92270) and leads to a complex heterocyclic system. researchgate.net This underscores the utility of the (4-methoxyphenyl)pyridine core in building elaborate molecules. Additionally, the synthesis of spiroindenopyridotriazine-4H-pyrans has been achieved through a multicomponent reaction starting from pyridinone intermediates, demonstrating the potential for creating highly complex, three-dimensional structures from pyridine-based building blocks. google.comscience.gov

Development of Complex Molecular Architectures and Scaffolds from this compound

The this compound scaffold is not only a precursor for fused heterocycles but also a foundational element for the development of larger, more complex molecular architectures. The strategic functionalization of this core structure allows for the assembly of intricate three-dimensional molecules with potential applications in various scientific domains.

A notable example of building molecular complexity is the synthesis of polysubstituted pyrimidines. A scalable synthesis of 5-butyl-4-(4-methoxyphenyl)-6-phenylpyrimidin-2-amine was developed, which is a potent anti-inflammatory agent. This synthesis involved the cyclization of a 2-butyl-1,3-diketone with guanidine, illustrating how a substituted pyrimidine (B1678525) core can be constructed from acyclic precursors. nih.gov The this compound can be envisioned as a key component in similar synthetic strategies.

Multicomponent reactions are particularly effective in generating molecular complexity in a single, efficient step. A novel method for the synthesis of 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one was developed through a telescoped multicomponent reaction of indole (B1671886), 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com This showcases how the methoxyphenyl group, also present in the title compound, can be incorporated into complex heterocyclic structures.

The development of spiro compounds is another testament to the construction of complex architectures. A convenient one-pot method for synthesizing spiro-4H-pyran derivatives has been developed, which incorporates pyran, pyridine, and triazine scaffolds into a single molecular entity. google.com This approach, starting from materials like cyanoacetohydrazide and aromatic aldehydes, highlights the potential for pyridine-based structures to serve as the foundation for intricate spirocyclic systems.

Applications in Polymer Chemistry and Material Science

The unique electronic and structural properties of the this compound scaffold make it an attractive candidate for incorporation into polymers and functional materials. The amino and pyridine functionalities can be leveraged for polymerization reactions and for imparting specific properties to the resulting materials, such as conductivity, thermal stability, and metal-ion binding capabilities.

Aminopyridines are recognized as valuable components in advanced functional organic materials. mdpi.com They can be used to create polymers with unique photoelectric and thermal properties. For instance, multicomponent polymerizations involving 2-aminopyridine, diisocyanides, and dialdehydes have been developed to synthesize imidazo[1,2-a]pyridine-containing fused heterocyclic polymers. acs.org These polymers exhibit high molecular weights, good solubility, and interesting fluorescence properties, including acid/base-triggered reversible fluorescence switching. acs.org

The electrochemical polymerization of 2-aminopyridine can produce poly-2-aminopyridine films. researchgate.net While these films are typically insulating, they can be doped with metal ions like Ag+ to become semiconducting. researchgate.net This suggests that polymers derived from this compound could have applications in electronic devices and sensors. The amine functionality is also useful for creating functionalized materials. For example, aminopyridine has been used to functionalize magnetic Fe3O4 nanoparticles for the efficient removal of heavy metal ions like Hg(II) and Ag(I) from aqueous solutions. acs.org

Furthermore, the introduction of heterocyclic rings, such as those derived from aminopyridines, into polymer chains like polyamides can improve their solubility and thermal stability. researchgate.net The coordination of aminopyridine ligands to metal fragments can also alter the chemical properties of both the ligand and the metal, leading to new materials with potential catalytic or biological activities. preprints.org The field of molecularly imprinted polymers (MIPs) also presents opportunities for using aminopyridine-based monomers to create materials with specific recognition sites for various molecules. mdpi.com

Derivatization Strategies for Enhancing Molecular Diversity and Library Synthesis

Derivatization of the this compound core is a key strategy for creating libraries of related compounds for screening in drug discovery and materials science. The reactive 2-amino group and the pyridine ring offer multiple handles for chemical modification, allowing for the systematic exploration of the chemical space around this scaffold.

A common derivatization approach is the acylation or sulfonylation of the 2-amino group. In one study, novel amide derivatives of a related 5-[2-(4-methoxyphenyl)pyridin-3-yl]-1,3,4-thiadiazol-2-amine were synthesized and evaluated for their cytotoxic activity. researchgate.net This highlights how the amino group can be readily converted into amides with various carboxylic acids to generate a library of compounds. Similarly, the synthesis of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines has been reported as a new class of tubulin polymerization inhibitors, demonstrating that the amino group can be alkylated to produce tertiary amines with significant biological activity. nih.govnih.gov

The pyridine ring itself can also be a site for derivatization. Nucleophilic aromatic substitution reactions on activated pyridine rings are a common method for introducing new substituents. For example, 2-amino-4,6-dichloropyrimidine (B145751) can be reacted with a variety of amines to produce a library of 2-aminopyrimidine derivatives. acs.org While the pyridine ring in this compound is not activated with chloro groups, similar principles can be applied if the ring is appropriately functionalized.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 4 Methoxyphenyl Pyridin 2 Amine Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of 5-(4-Methoxyphenyl)pyridin-2-amine derivatives. Both ¹H and ¹³C NMR provide critical information regarding the chemical environment of each proton and carbon atom, respectively, allowing for the precise mapping of the molecular framework.

In the ¹H NMR spectrum of a related derivative, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, distinct signals are observed for the protons on the pyridine (B92270) ring. iucr.org For instance, the proton at the 6-position of the pyridine ring typically appears as a doublet of doublets of doublets (ddd) in the downfield region, around δ 8.37–8.35 ppm, due to its coupling with neighboring protons. iucr.org The other pyridine protons also exhibit characteristic splitting patterns and chemical shifts that are influenced by their position relative to the nitrogen atom and other substituents. iucr.orgresearchgate.net

Similarly, ¹³C NMR spectroscopy provides the carbon skeleton of the molecule. In the case of 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine, the carbon atoms of the pyridine ring resonate at specific chemical shifts, for example, δ 154.9, 149.7, 138.8, 119.7, and 113.9 ppm. iucr.org The chemical shifts of the carbon atoms in this compound derivatives would be influenced by the electronic effects of the methoxy (B1213986) and amine substituents.

For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity between protons and carbons, confirming the substitution pattern on both the pyridine and phenyl rings.

Table 1: Representative ¹H and ¹³C NMR Data for a Pyridin-2-amine Derivative.

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Pyridine H-3 7.13–7.09 (ddd) 119.7
Pyridine H-4 7.86–7.80 (d) 138.8
Pyridine H-5 7.13–7.09 (ddd) 113.9
Pyridine H-6 8.37–8.35 (ddd) 149.7
Pyridine C-2 - 154.9

Data is for 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine and serves as an illustrative example. iucr.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula of a synthesized compound. mdpi.comnih.gov

Electron ionization (EI) and electrospray ionization (ESI) are common ionization techniques used for the analysis of such compounds. acs.orgmdpi.com The resulting mass spectrum displays a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺), which corresponds to the molecular weight of the compound. For instance, a derivative of 2-aminopyridine (B139424) was identified with a calculated m/z for [M+H]⁺ of 377.1072 and an experimental finding of 377.1069. nih.gov

In addition to molecular weight determination, MS provides valuable structural information through the analysis of fragmentation patterns. researchgate.netsapub.org The fragmentation of the molecular ion provides characteristic daughter ions that can be used to deduce the structure of the parent molecule. For aminopyridine derivatives, common fragmentation pathways involve cleavage of the bonds adjacent to the amine group (α-cleavage) and fragmentation of the pyridine ring. libretexts.org The fragmentation pattern of ketamine analogues, which are aromatic cyclohexanone (B45756) amine derivatives, has been systematically studied to facilitate the identification of new substances. mdpi.com

Table 2: Illustrative Mass Spectrometry Data for a Pyridine Derivative.

Compound Ionization Mode Calculated m/z [M+H]⁺ Found m/z
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate ESI+ 405.1814 405.1797
2-(benzylamino)-5-((4-nitrophenyl)thio)-4-phenylnicotinonitrile ESI-FTMS 377.1072 377.1069

Data from related pyridine derivatives to illustrate the application of MS. nih.govnih.gov

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the functional groups present in this compound derivatives. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

The IR spectrum of a this compound derivative would exhibit characteristic absorption bands for the N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹. nih.gov The C-H stretching vibrations of the aromatic rings are observed around 3000-3100 cm⁻¹. researchgate.net The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. researchgate.net The characteristic C-O stretching of the methoxy group is expected to be observed in the range of 1250-1000 cm⁻¹. documentsdelivered.com

Raman spectroscopy provides complementary information to IR spectroscopy. For pyridine and its derivatives, the ring breathing mode is a strong and characteristic band in the Raman spectrum, typically observed around 1000 cm⁻¹. researchgate.netcdnsciencepub.com The successful incorporation of vinylpyridine into a polymer was confirmed by the observation of the ν₈ₐ vibration of the pyridine ring at approximately 1580 cm⁻¹. researchgate.net

Table 3: Key IR Absorption Bands for Functional Groups in this compound Derivatives.

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Amine (N-H) Stretching 3300-3500
Aromatic C-H Stretching 3000-3100
Pyridine Ring (C=C, C=N) Stretching 1400-1600
Methoxy (C-O) Stretching 1250-1000

X-ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For derivatives of this compound, single-crystal X-ray diffraction analysis provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and torsional angles. mdpi.comnih.gov

The crystal structure of a related compound, N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, revealed a layered crystalline ordering stabilized by π-π stacking interactions between the aromatic rings. nih.gov Similarly, the crystal structure of 5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-amine (B119670) showed inversion-related dimers linked by N—H⋯N hydrogen bonds. researchgate.net These intermolecular interactions play a crucial role in determining the packing of the molecules in the crystal lattice.

For bipyridine derivatives, X-ray diffraction has been used to study their role as halogen bond acceptors in multicomponent crystals. acs.org The torsional angle of the bipyridine moiety was found to be significantly different depending on the co-crystal former. acs.org

Table 4: Illustrative Crystallographic Data for a Bipyrazole Derivative.

Parameter Value
Crystal System Triclinic
Space Group P-1
a (Å) 11.0023(4)
b (Å) 11.9332(5)
c (Å) 18.0128(7)
α (°) 85.276(3)
β (°) 84.517(3)
γ (°) 85.240(3)
Volume (ų) 2339.40(16)

Data for a bipyrazole derivative to illustrate the type of information obtained from X-ray crystallography. mdpi.com

Electronic Absorption and Emission Spectroscopy for Photophysical Studies

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound derivatives. These techniques provide insights into the electronic transitions within the molecule and its potential as a fluorescent probe.

The UV-Vis absorption spectrum of a 2-aminopyridine derivative typically shows absorption bands corresponding to π-π* electronic transitions of the aromatic rings. researchgate.net For example, a 2-aminopyridine derivative was reported to have two absorption bands at 246 and 335 nm. researchgate.net The position and intensity of these bands can be influenced by the substituents on the pyridine and phenyl rings, as well as the solvent polarity. sciforum.net

Many 2-aminopyridine derivatives exhibit fluorescence, and their emission properties are of significant interest for various applications. nih.govsciforum.net The fluorescence spectra of 2-amino-3-cyanopyridine (B104079) derivatives show emission wavelengths between 350 and 437 nm, with the exact position being solvent-dependent. sciforum.net The quantum yield of fluorescence, a measure of the efficiency of the emission process, is an important parameter that is also determined. edinst.com For instance, the quantum yield of 2-aminopyridine in 1M H₂SO₄ was determined to be 64.3%. edinst.com

Table 5: Photophysical Data for Selected Aminopyridine Derivatives.

Compound λabs (nm) λem (nm) Quantum Yield (Φ) Solvent
2-Aminopyridine 310 ~360 0.643 1M H₂SO₄
Diethyl 2-(benzylamino)-6-phenylpyridine-3,4-dicarboxylate 270 480 0.44 Ethanol
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate 270 480 0.34 Ethanol

Data from various aminopyridine derivatives to illustrate the range of photophysical properties. nih.govedinst.com

Biological Research Applications and Mechanistic Insights of 5 4 Methoxyphenyl Pyridin 2 Amine and Its Derivatives

Function as a Biochemical Probe in In Vitro and In Situ Assays

Derivatives of 5-(4-Methoxyphenyl)pyridin-2-amine, particularly N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine compounds, have been utilized as biochemical probes to investigate cellular proliferation and cytoskeletal dynamics. Their primary application in research is as cytotoxic agents in in vitro assays against various human tumor cell lines. nih.govnih.gov

In one study, a series of 32 novel N-alkyl-N-substituted phenylpyridin-2-amine derivatives were evaluated for their growth-inhibitory effects against a panel of cancer cell lines, including A549 (non-small cell lung cancer), KB (nasopharyngeal carcinoma), KB(VIN) (vincristine-resistant nasopharyngeal carcinoma), and DU145 (prostate cancer). nih.govnih.gov Several of these compounds demonstrated potent submicromolar activity, establishing them as effective probes for studying cancer cell viability and mechanisms of drug resistance. For example, compounds designated as 6a , 7g , and 8c were identified as lead candidates with GI₅₀ (concentration for 50% inhibition of cell growth) values ranging from 0.19 to 0.41 μM. nih.govnih.gov

These compounds are also employed in in vitro tubulin polymerization assays. By measuring the inhibition of microtubule assembly from purified tubulin, researchers can directly probe the effect of these molecules on a key component of the cytoskeleton. The potent inhibition of tubulin assembly observed with these derivatives confirms their utility as probes for investigating the mitotic apparatus. nih.govnih.gov

Exploration of Molecular Interactions with Biological Macromolecules

The biological activity of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine derivatives stems from their direct interaction with the protein tubulin. Microtubules, which are essential for mitosis, cell structure, and intracellular transport, are formed by the polymerization of α- and β-tubulin heterodimers. nih.gov These derivatives have been shown to bind to tubulin, thereby disrupting microtubule dynamics. nih.govnih.gov

Molecular docking studies have provided detailed insights into these interactions at the atomic level. The compounds target the colchicine binding site on β-tubulin, a well-known site for microtubule-destabilizing agents. nih.gov For instance, the docking model of compound 6a within the colchicine binding site of tubulin reveals several key molecular interactions:

The pyridine (B92270) moiety (A-ring) settles into a lipophilic pocket formed by amino acid side chains. nih.gov

The methoxy (B1213986) group on the phenyl ring (B-ring) forms two hydrogen bonds with the amino acid residues Glu200 and Tyr202. nih.gov

An ester group on the A-ring forms two hydrogen bonds with the side chain of Cys241, a critical amino acid within the colchicine binding site. nih.gov

These specific hydrogen bonds and hydrophobic interactions anchor the molecule within the binding pocket, preventing the conformational changes required for tubulin polymerization and leading to the disruption of the microtubule network. nih.gov

Elucidation of the Mechanistic Basis for Biological Probe Activity

The mechanistic basis for the anti-proliferative activity of this compound derivatives is their function as tubulin polymerization inhibitors. By binding to the colchicine site on β-tubulin, these compounds prevent the assembly of α,β-tubulin heterodimers into microtubules. nih.govnih.gov This interference with microtubule dynamics has profound effects on cellular processes, particularly mitosis.

The disruption of the mitotic spindle prevents proper chromosome segregation during cell division, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis (programmed cell death). nih.gov Competitive binding assays have confirmed this mechanism, showing that these compounds effectively compete with colchicine for its binding site on tubulin. The inhibitory concentration (IC₅₀) for tubulin assembly for lead compounds was found to be in the low micromolar range (1.4–1.7 μM), similar to the effects of the clinical candidate and known colchicine-site binder, Combretastatin A-4 (CA-4). nih.govnih.gov

Therefore, these tertiary diarylamine derivatives represent a distinct class of tubulin polymerization inhibitors that act through a well-established anti-mitotic mechanism, making them valuable probes for cancer research. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound Analogs in Biological Systems

Systematic modifications of the N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine scaffold have revealed key structural features that govern biological activity. These structure-activity relationship (SAR) studies are crucial for optimizing the potency of these compounds.

Substitution on the Phenyl Ring: The substituent at the para-position of the phenyl ring significantly influences antiproliferative activity. A methoxy group was found to be preferred over other substituents. nih.gov For example, derivatives with 4-trifluoromethoxy or 3,4,5-trimethoxy substitutions on the phenyl ring resulted in a complete loss of cytotoxic activity. nih.gov This highlights the importance of the 4-methoxyphenyl (B3050149) moiety for potent biological effects. nih.gov

Substitution on the Pyridine Ring: Modifications to the pyridine ring also impact potency. Changing a chlorine atom at the R⁴ position to a methyl, methoxy, or N-methylamine group resulted in active compounds, albeit with slightly lower potency (GI₅₀ values of 2.70–9.63 μM) compared to the lead compounds. nih.gov

The Linker Group: The nature of the atom linking the two aryl rings is also critical. A comparison between the parent hits, 6-chloro-N-(4-methoxyphenyl)-3-nitropyridin-2-amine (1a ) and 6-chloro-2-(4-methoxyphenoxy)-3-nitropyridine (1b ), showed that the ether linkage in 1b resulted in two- to seven-fold greater potency than the amine linkage in 1a . This suggests that the linker influences the spatial orientation of the phenyl and pyridine rings, which affects binding affinity. nih.gov

The following table summarizes the cytotoxic activity of selected analogs, illustrating these SAR trends.

CompoundModificationsGI₅₀ (μM) against KB cells
3aR¹=H, R²=H, R³=H, R⁴=Cl, X=4-OMe1.52
3cR¹=H, R²=H, R³=H, R⁴=Cl, X=4-OCF₃>20 (Inactive)
3fR¹=H, R²=H, R³=H, R⁴=Cl, X=3,4,5-(OMe)₃>20 (Inactive)
5aR¹=H, R²=H, R³=H, R⁴=Me, X=4-OMe2.70
5bR¹=H, R²=H, R³=H, R⁴=OMe, X=4-OMe9.63
6aLead compound with specific N-alkylation0.19

Design and Synthesis of Biologically Active Derivatives of this compound

The design of biologically active derivatives of this compound has been guided by previous discoveries of antitumor compounds. The initial hits, compounds 1a and 1b , were identified through cell-based screening and served as the foundational scaffolds for further development. nih.gov The design strategy involved systematically modifying various positions on the parent molecule to enhance potency and explore the SAR.

The synthesis of 3-aryl-5-(piperazinylphenyl)pyridine derivatives, a related class of compounds, often involves sequential Suzuki coupling reactions. acs.org In this common approach, an aryl group is first introduced at the 3-position of a di-halogenated pyridine. This is followed by a second Suzuki reaction to introduce the second aryl moiety at the 5-position. acs.org

For the N-alkyl-N-(4-methoxyphenyl)pyridin-2-amine series, the synthesis was based on building upon the core structure derived from prior hits. nih.gov This rational design approach, which combines a known active scaffold with systematic chemical modification, has proven effective in discovering new leads. The goal is often to improve interactions with the biological target, in this case, the colchicine binding site of tubulin, leading to enhanced biological activity such as more potent inhibition of cancer cell growth. nih.govnih.gov

Future Perspectives and Grand Challenges in 5 4 Methoxyphenyl Pyridin 2 Amine Research

Pioneering Sustainable and Efficient Synthetic Routes for 5-(4-Methoxyphenyl)pyridin-2-amine

The development of environmentally friendly and economically viable synthetic methods is a cornerstone of modern chemistry. rsc.org While methods for synthesizing pyridine (B92270) derivatives are established, the pursuit of greener alternatives remains a critical challenge. rsc.orgwikipedia.org For this compound, future research should focus on minimizing waste, reducing energy consumption, and utilizing renewable resources.

Key research directions include:

Catalytic C-H Functionalization: Direct functionalization of C-H bonds is a highly atom-economical approach that avoids the need for pre-functionalized starting materials. rsc.org Research into novel catalysts, particularly those based on earth-abundant metals, could lead to more efficient and sustainable syntheses of this compound and its derivatives.

Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation and scalability. sci-hub.se Adapting and optimizing flow chemistry protocols for the synthesis of this compound could lead to more efficient and reproducible production.

Biocatalysis: The use of enzymes as catalysts offers unparalleled selectivity and mild reaction conditions. Exploring enzymatic routes for the synthesis of the pyridine core or for the introduction of the methoxyphenyl and amine functionalities could represent a significant leap towards a truly green synthesis.

A comparative analysis of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Synthetic Strategies for this compound

Synthetic StrategyAdvantagesChallenges
Traditional Cross-Coupling Well-established, reliable for many pyridine derivatives. sci-hub.seOften requires pre-functionalized substrates, may use toxic reagents and catalysts, can generate significant waste. rsc.org
Catalytic C-H Functionalization High atom economy, reduces synthetic steps. rsc.orgCatalyst development, achieving high regioselectivity, and catalyst cost can be challenging.
Flow Chemistry Improved safety, scalability, and reproducibility. sci-hub.seInitial setup costs, potential for clogging, and optimization of reaction parameters.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope, and the need for specialized expertise.

Unveiling Deeper Mechanistic Understandings through Advanced In Situ and Operando Techniques

A thorough understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and designing new, more efficient ones. researchgate.net The application of advanced spectroscopic and analytical techniques in real-time can provide invaluable insights into the transient intermediates and transition states involved in the formation of this compound.

Future research should leverage:

In Situ Spectroscopy: Techniques such as in situ NMR, IR, and Raman spectroscopy can monitor the concentration of reactants, intermediates, and products as the reaction progresses, providing a detailed kinetic and mechanistic picture. researchgate.netkit.ac.jp

Operando Spectroscopy: This approach involves studying the catalyst and the reaction simultaneously under actual operating conditions, offering a more realistic view of the catalytic cycle. kit.ac.jp

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model reaction pathways, predict the stability of intermediates, and elucidate the role of the catalyst, complementing experimental findings. nih.gov

By combining these techniques, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of the synthetic routes to this compound.

Expanding the Scope of Biological Probe Applications and Target Identification

Pyridine derivatives are known to exhibit a wide range of biological activities. researchgate.net The unique structure of this compound makes it an interesting candidate for development as a biological probe to study cellular processes and identify new drug targets.

Key areas for future investigation include:

Fluorescent Probe Development: By incorporating fluorophores or modifying the existing scaffold to enhance its intrinsic fluorescence, derivatives of this compound could be developed as probes for bioimaging applications, such as visualizing specific organelles or tracking biological molecules. nih.govmdpi.com

Affinity-Based Probes: Attaching reactive groups or photo-crosslinkers to the molecule could enable the identification of its biological targets through affinity-based protein profiling.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and evaluating the biological activity of the resulting analogs can help to identify the key pharmacophoric features and optimize its properties for a specific biological target. nih.gov

The development of novel probes based on this scaffold could open up new avenues for understanding complex biological systems.

Integration of Artificial Intelligence and Machine Learning in Predicting Reactivity and Biological Function

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and reaction outcomes. repec.orgresearchgate.net For this compound, these computational tools can accelerate the discovery and development process.

Future applications of AI and ML in this area include:

Predicting Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the success or failure of a planned synthesis, as well as to optimize reaction conditions such as temperature, solvent, and catalyst. researchgate.netrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to predict the biological activity of novel derivatives of this compound based on their chemical structure, guiding the design of more potent and selective compounds. researchgate.net

De Novo Drug Design: Generative AI models can be used to design novel molecules with desired properties, potentially leading to the discovery of new drug candidates based on the this compound scaffold. nih.gov

Table 2 highlights some of the key AI and ML techniques and their potential applications in the study of this compound.

Table 2: Applications of AI and ML in this compound Research

AI/ML TechniqueApplicationPotential Impact
Machine Learning for Reaction Prediction Predict the feasibility and yield of synthetic routes. repec.orgresearchgate.netAccelerate the optimization of synthetic protocols and reduce experimental effort.
Quantitative Structure-Property Relationship (QSPR) Predict physicochemical properties of derivatives. researchgate.netGuide the design of molecules with desired solubility, stability, and other properties.
Deep Learning for Biological Activity Prediction Predict the interaction of derivatives with biological targets. nih.govPrioritize the synthesis of compounds with a higher probability of desired biological activity.
Generative Models Design novel derivatives with optimized properties. nih.govExplore a vast chemical space for new lead compounds more efficiently.

Exploration of Novel Material Science Applications for this compound Derivatives

The unique electronic and structural properties of pyridine-based compounds make them attractive building blocks for functional materials. nih.govmdpi.com Derivatives of this compound could find applications in various areas of material science.

Potential avenues for exploration include:

Organic Light-Emitting Diodes (OLEDs): Pyridine derivatives have been investigated as components of OLEDs. acs.org The electronic properties of this compound could be tuned through chemical modification to develop new materials for more efficient and stable OLED devices.

Metal-Organic Frameworks (MOFs): The nitrogen atoms in the pyridine ring can act as coordination sites for metal ions, making it a suitable ligand for the construction of MOFs. nih.gov These materials have potential applications in gas storage, catalysis, and sensing.

High-Energy Materials: The introduction of nitro groups or other energetic functionalities onto the pyridine ring can lead to the formation of high-energy density materials. researchgate.net

The exploration of these and other material science applications could lead to the development of novel functional materials with tailored properties based on the this compound scaffold.

Q & A

Basic Synthesis: What are the standard laboratory synthesis protocols for 5-(4-Methoxyphenyl)pyridin-2-amine?

Methodological Answer:
The compound is synthesized via nucleophilic aromatic substitution or catalytic coupling reactions . A typical route involves:

Nitro Precursor Preparation : Introduce a nitro group at the pyridine C5 position using nitration agents (e.g., HNO₃/H₂SO₄).

Reduction to Amine : Reduce the nitro group using catalytic hydrogenation (Pd/C, H₂) or transfer hydrogenation (ammonium formate, 80–100°C).

Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product.
Key Parameters : Solvent choice (DMF or ethanol), catalyst loading (5–10% Pd/C), and reaction time (12–24 hrs) critically affect yield .

Advanced Synthesis: How can researchers address low yields in catalytic hydrogenation?

Methodological Answer:
Low yields often stem from catalyst poisoning or incomplete reduction . Mitigation strategies include:

  • Catalyst Optimization : Replace Pd/C with Raney Ni for sterically hindered substrates.
  • Additives : Introduce triethylamine (1 eq) to neutralize acidic byproducts.
  • Alternative Reductants : Use sodium dithionite (Na₂S₂O₄) in THF/H₂O for milder conditions.
  • Reaction Monitoring : Track progress via TLC (Rf ~0.3 in ethyl acetate) or LCMS ([M+H]⁺ at m/z 201.22) .

Basic Characterization: Which analytical techniques confirm structure and purity?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Methoxy protons: δ 3.8–4.0 ppm (singlet).
    • Aromatic protons: δ 6.5–8.5 ppm (doublets for para-substituted phenyl).
    • Assign peaks using 2D NMR (COSY, HSQC) .
  • LCMS (ESI) : Confirm [M+H]⁺ at m/z 201.22 and purity (>95%) .
  • X-ray Crystallography : Refine data with SHELXL; compare bond lengths (C-N: ~1.34 Å) and angles (pyridine ring: 120°) .

Advanced Characterization: How to resolve NMR/computational discrepancies?

Methodological Answer:
Discrepancies arise from solvent effects or conformational flexibility . Address by:

DFT Calculations : Use B3LYP/6-311+G(d,p) to predict shifts in explicit solvent (DMSO or CDCl₃).

2D NMR : HSQC/HMBC correlations resolve ambiguous assignments (e.g., distinguishing pyridine C2/C6 carbons).

Crystallographic Overlay : Compare experimental X-ray structures with DFT-optimized geometries to identify torsional mismatches .

Biological Evaluation: Design strategies for enzyme inhibition assays?

Methodological Answer:

  • Assay Design :
    • Dose-Response : Test 0.1–100 µM compound against kinases (e.g., TrkA) using fluorescence polarization.
    • Controls : Include staurosporine (IC50 ~1 nM) and DMSO blanks.
  • Binding Validation : Perform molecular docking (AutoDock Vina) using PDB structures (e.g., 3N9Y).
  • Selectivity Screening : Cross-test against unrelated enzymes (e.g., PKA) to rule off-target effects .

Safety and Handling: What precautions are essential?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation (no toxicity data available; assume acute hazards).
  • Spill Management : Absorb with vermiculite, dispose as hazardous waste (GHS Category H319/H335).
  • Storage : Keep in amber vials under N₂ at –20°C to prevent oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.